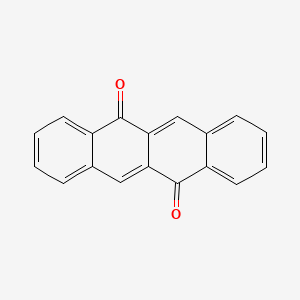
Tetracene-5,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracene-5,11-dione is an organic compound belonging to the class of tetracenequinones. It is a polycyclic aromatic hydrocarbon with a molecular formula of C18H10O2. This compound is known for its distinctive yellow color and is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracene-5,11-dione can be synthesized through several methods. One common synthetic route involves the oxidation of tetracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as acetic acid, and requires heating to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of this compound. Industrial methods often involve the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of tetracenequinones and other oxidized derivatives.
Reduction: Formation of dihydro and tetrahydro tetracene derivatives.
Substitution: Formation of halogenated, nitrated, and sulfonated tetracene derivatives.
Aplicaciones Científicas De Investigación
Tetracene-5,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.
Mecanismo De Acción
The mechanism of action of tetracene-5,11-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). The compound’s ability to interact with DNA and other cellular targets makes it a promising candidate for anticancer drug development .
Comparación Con Compuestos Similares
Similar Compounds
Tetracene-5,12-dione: Another tetracenequinone with similar chemical properties and applications.
Pyrimidine-2,4-dione: A compound with notable anticancer potential.
Naphthacene-5,12-dione: A structurally related compound with similar reactivity.
Uniqueness
Tetracene-5,11-dione is unique due to its specific molecular structure, which allows for distinct interactions with biological targets. Its ability to intercalate into DNA and disrupt cellular processes sets it apart from other similar compounds. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
52755-65-4 |
|---|---|
Fórmula molecular |
C18H10O2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
tetracene-5,11-dione |
InChI |
InChI=1S/C18H10O2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H |
Clave InChI |
WMGPULVNZTVHEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=CC4=CC=CC=C4C3=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
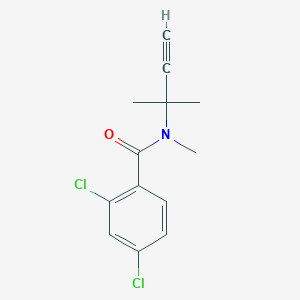
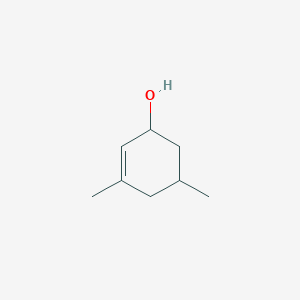
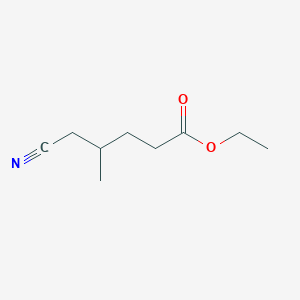
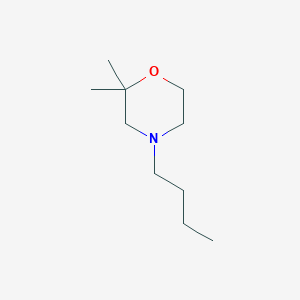
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
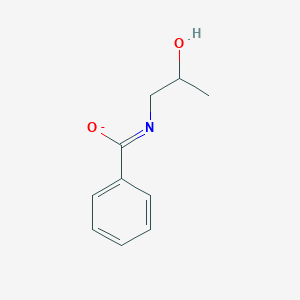
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
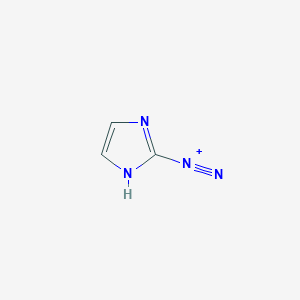


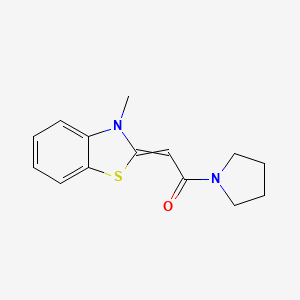
![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
